![molecular formula C17H16N2S B017822 4,5-Di-p-tolyl-thiazol-2-ylamine CAS No. 102026-45-9](/img/structure/B17822.png)
4,5-Di-p-tolyl-thiazol-2-ylamine
Overview
Description
4,5-Di-p-tolyl-thiazol-2-ylamine is a compound with the molecular formula C17H16N2S and a molecular weight of 280.39 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4,5-Di-p-tolyl-thiazol-2-ylamine consists of 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Organic Electronics
Thiazolothiazole ring system, which includes “4,5-Di-p-tolyl-thiazol-2-ylamine”, has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .
Optoelectronic Devices
Thiazolothiazole compounds are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Their unique properties make them suitable for these applications.
Nonlinear Optical Applications
The synthesis of thiazolo[4,5-d]thiazoles involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole. The resulting products are suitable for nonlinear optical applications .
Estrogen Receptor Ligands
Thiazole analogs, including “4,5-Di-p-tolyl-thiazol-2-ylamine”, can serve as estrogen receptor ligands . This makes them potentially useful in the development of drugs targeting estrogen receptors.
Neuropeptides
Thiazole analogs can also act as neuropeptides . Neuropeptides are involved in a wide range of brain functions, including pain, reward, food intake, metabolism, reproduction, social behaviors, learning and memory.
Inhibitors of Biological Processes
Thiazole analogs may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . This suggests potential applications in the development of drugs for various medical conditions.
Anticancer Efficacy
Some thiazole derivatives have shown anticancer efficacy against MCF-7, a breast cancer cell line . This suggests potential applications in the development of anticancer drugs.
Obesity and Hyperlipidemia Treatment
Pyrano[2,3-d]thiazoles, which can be synthesized from thiazole compounds, show a wide range of drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases .
properties
IUPAC Name |
4,5-bis(4-methylphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLANDBNUPHBVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368343 | |
Record name | 4,5-Di-p-tolyl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,5-Di-p-tolyl-thiazol-2-ylamine | |
CAS RN |
102026-45-9 | |
Record name | 4,5-Di-p-tolyl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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